{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Description
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a synthetic amine derivative characterized by a benzyloxy-substituted phenyl group attached to a methylamine backbone, with a prop-2-en-1-yl (allyl) substituent on the nitrogen atom. Its molecular formula is C₁₇H₁₈ClNO, and it is available as a hydrochloride salt to enhance solubility and stability. The compound is identified by CAS numbers 880805-49-2 () and 1017777-72-8 (), with suppliers including EOS Med Chem (). Key structural features include:
- An allyl (prop-2-en-1-yl) group on the amine (introducing reactivity via the double bond).
- A hydrochloride salt for improved aqueous solubility.
The allyl group distinguishes it from saturated alkylamine analogs, offering unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15;/h2-11,18H,1,12-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNTGYHKSQABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-32-1 | |
| Record name | Benzenemethanamine, 2-(phenylmethoxy)-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with phenol in the presence of a base such as sodium hydroxide to form the benzyloxy group.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Prop-2-en-1-ylamine Moiety: The final step involves the reaction of the intermediate compound with prop-2-en-1-ylamine under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like chromatography or crystallization are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Halides, substituted amines
Scientific Research Applications
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including polymers and advanced materials.
Material Science: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between the target compound and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Substituent on Amine | Key Features |
|---|---|---|---|---|
| Target Compound | 880805-49-2 | C₁₇H₁₈ClNO | Prop-2-en-1-yl (allyl) | Reactive double bond; moderate lipophilicity; potential for polymerization. |
| {[2-(Benzyloxy)phenyl]methyl}(methyl)amine HCl | 1048674-37-8 | C₁₅H₁₆ClNO | Methyl | Compact structure; higher solubility; lower reactivity. |
| {[2-(Benzyloxy)phenyl]methyl}(propyl)amine HCl | 869953-21-9 | C₁₉H₂₄ClNO | Propyl | Saturated chain; increased hydrophobicity; metabolic stability. |
| 2-(4-(Benzyloxy)phenyl)-N-methylethanamine HCl | 24958-41-6 | C₁₆H₁₈ClNO | Ethyl + methyl | Ethyl spacer; altered binding kinetics; intermediate lipophilicity. |
Physicochemical and Reactivity Differences
- Solubility: The hydrochloride salt improves water solubility for all compounds. However, the allyl-substituted target compound may exhibit lower solubility than the methyl analog (C₁₅H₁₆ClNO) due to the larger hydrophobic allyl group but higher solubility than the propyl analog (C₁₉H₂₄ClNO) due to the allyl's polarizable double bond .
- Reactivity : The allyl group in the target compound introduces a reactive site for Michael additions or radical reactions , unlike the inert methyl or propyl groups. This reactivity could be exploited in prodrug design or polymer conjugation .
- Lipophilicity (logP) : Estimated logP values (calculated via fragment-based methods):
- Target compound: ~3.2 (allyl increases hydrophobicity vs. methyl but reduces it vs. propyl).
- Methyl analog: ~2.5.
- Propyl analog: ~3.8.
Biological Activity
Overview
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is an organic compound characterized by its unique structural features, which include a benzyloxy group and a prop-2-en-1-ylamine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈ClN
- Molecular Weight : 227.30 g/mol
- CAS Number : 1049678-32-1
Target of Action
Research indicates that compounds related to this compound may exhibit antidepressant activity by modulating neurotransmitter systems in the brain, particularly through interactions with trace amine-associated receptors (TAARs) .
Mode of Action
The proposed mechanism involves enhancing neurotransmission, which could lead to improved mood and cognitive function. Specifically, the compound may act as an agonist for TAARs, influencing various neurotransmitter pathways, including dopamine and serotonin systems .
Biological Activity
The biological activities of this compound are diverse and can be summarized as follows:
- Antidepressant Effects : Preliminary studies suggest that this compound may have potential antidepressant properties, similar to other compounds that target neurotransmitter systems .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly in the context of developing new pharmaceutical agents with enhanced efficacy against resistant strains .
Case Studies
- Antidepressant Activity : A study evaluated the agonistic effects of various compounds on TAAR1 using HEK293 cells. The results indicated that compounds structurally similar to this compound showed significant activation of TAAR1 at concentrations as low as 1 μM, suggesting a potential role in mood regulation .
- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of the compound exhibited varying degrees of antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
